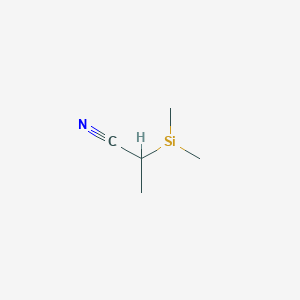![molecular formula C13H20O2 B14485619 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane CAS No. 65432-02-2](/img/structure/B14485619.png)
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structural motif that includes a spiro[45]decane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane typically involves a multi-step process. One efficient method for constructing spirocyclic frameworks is through a tandem Castro–Stephens coupling/1,3-acyloxy shift/cyclization/semipinacol rearrangement sequence . This method allows for the formation of highly functionalized spirocyclic derivatives with good yields. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the coupling and rearrangement steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and step-economic synthesis are likely to be applied. This includes the use of environmentally friendly solvents, efficient catalytic systems, and minimizing the number of purification steps to enhance overall yield and reduce waste.
化学反应分析
Types of Reactions
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon centers, often facilitated by strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Halichlorine: A marine alkaloid with a 6-azaspiro[4.5]decane skeleton, known for its biological activity.
Pinnaic Acid: Another marine alkaloid structurally related to halichlorine, with significant biological properties.
Uniqueness
6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of both alkyne and ether functionalities
属性
CAS 编号 |
65432-02-2 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
6-but-3-ynyl-6-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H20O2/c1-3-4-7-12(2)8-5-6-9-13(12)14-10-11-15-13/h1H,4-11H2,2H3 |
InChI 键 |
HTSGFLDKDHOFAP-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC12OCCO2)CCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


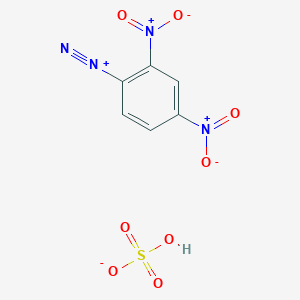
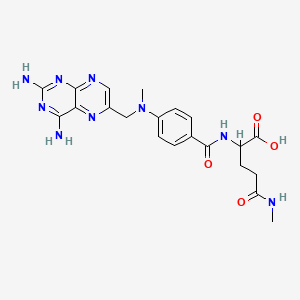

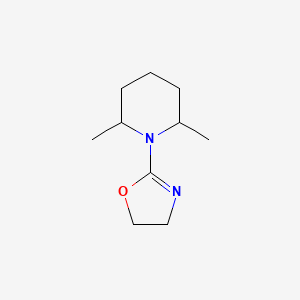
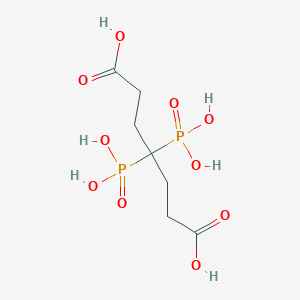
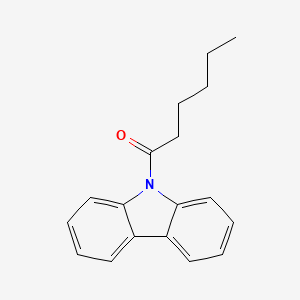
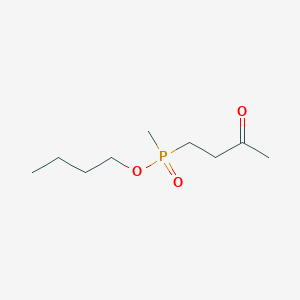
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)


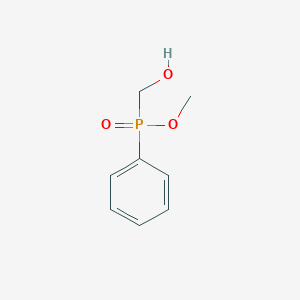
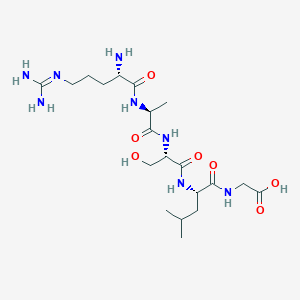
![[125I]-Isoliothyronine](/img/structure/B14485606.png)
